N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide, also known as BMS-687453, is a small molecule inhibitor that targets the proteinase-activated receptor 1 (PAR1). PAR1 is a G protein-coupled receptor that plays a crucial role in thrombosis, inflammation, and cancer progression. BMS-687453 was designed to selectively inhibit PAR1 and has shown promising results in preclinical studies.
Wirkmechanismus
N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide selectively targets PAR1, a G protein-coupled receptor that plays a crucial role in thrombosis, inflammation, and cancer progression. PAR1 is activated by thrombin, a key enzyme in the blood coagulation cascade. Activation of PAR1 leads to platelet activation, thrombus formation, and inflammation. N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide binds to PAR1 and prevents its activation by thrombin, thus inhibiting platelet activation, thrombus formation, and inflammation.
Biochemical and Physiological Effects
N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in preclinical studies. The inhibitor has been found to inhibit platelet aggregation and thrombus formation without affecting bleeding time, suggesting that it has antithrombotic potential. Additionally, N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to reduce inflammation in a mouse model of acute lung injury. In cancer research, N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to inhibit the growth and metastasis of breast cancer cells in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has several advantages and limitations for lab experiments. The inhibitor is highly selective for PAR1 and has shown promising results in preclinical studies for its potential therapeutic applications. However, N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide is a small molecule inhibitor and may have limitations in terms of drug delivery and bioavailability.
Zukünftige Richtungen
There are several future directions for the research and development of N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide. Clinical trials are needed to evaluate the safety and efficacy of the inhibitor in humans. Additionally, further preclinical studies are needed to explore the potential therapeutic applications of N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide in thrombosis, inflammation, and cancer. Future research may also focus on developing more potent and selective PAR1 inhibitors and exploring their mechanisms of action.
Wissenschaftliche Forschungsanwendungen
N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications. The inhibitor has shown promising results in inhibiting thrombosis, inflammation, and cancer progression. In a preclinical study, N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide was found to inhibit platelet aggregation and thrombus formation without affecting bleeding time, suggesting that it has antithrombotic potential. Additionally, N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to reduce inflammation in a mouse model of acute lung injury. In cancer research, N~1~-2-biphenylyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to inhibit the growth and metastasis of breast cancer cells in preclinical models.
Eigenschaften
IUPAC Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-phenylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-27(31(29,30)22-16-15-19-9-5-6-12-21(19)17-22)18-25(28)26-24-14-8-7-13-23(24)20-10-3-2-4-11-20/h2-17H,18H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYCPTPDOXVZOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.